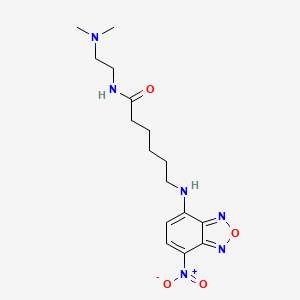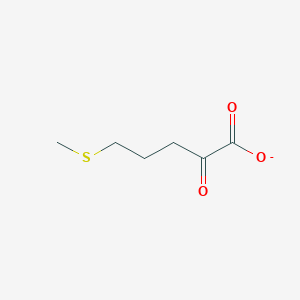![molecular formula C46H92NO7P B1262663 1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262663.png)
1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-38:1 in which the alkyl and acyl groups at positions 1 and 2 are octadecyl and (9Z)-eicosenoyl respectively. It is a phosphatidylcholine O-38:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a gadoleic acid.
Applications De Recherche Scientifique
Interaction with Potassium Channels
1-Octadecyl-2-[(9Z)-Eicosenoyl]-sn-glycero-3-phosphocholine, also known as edelfosine, has been studied for its interaction with plasma membrane ion channels, particularly the SK3/KCa2.3 potassium channel. This interaction suggests potential applications in modulating channel functions, which could have implications in cancer therapy and other diseases involving ion channel dysregulation (Potier et al., 2011).
Effects on Exocrine Secretory Glands
Research indicates that derivatives of 1-Octadecyl-2-[(9Z)-Eicosenoyl]-sn-glycero-3-phosphocholine can stimulate amylase release in exocrine secretory glands, such as the guinea pig's isolated parotid gland and exocrine pancreatic lobules. This demonstrates the compound's potential for influencing exocrine gland function, possibly through interaction with plasma membrane receptors (Söling et al., 1984).
Impact on Membrane Morphology in Leukemic Cells
The compound has been observed to induce morphological alterations in leukemic cell membranes, characterized by the formation of blebs and holes. This membrane damage correlates with cell viability loss, providing insights into its potential application in targeting cancer cells (Noseda et al., 1989).
Modulation of Cell-Surface Receptor Expression
It influences the expression of cell-surface proteins associated with cell differentiation and/or activation in U-937 cells, which may suggest its role in cell activation rather than differentiation. This understanding could be vital for its application in cancer treatment or immunotherapy (Pushkareva et al., 2000).
Interaction with Model Membranes
Studies have shown that this compound affects the biophysical properties of model membranes, such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR), and X-ray diffraction, which can be important for understanding its mechanism of action in biological systems (Torrecillas et al., 2006).
Propriétés
Nom du produit |
1-octadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C46H92NO7P |
Poids moléculaire |
802.2 g/mol |
Nom IUPAC |
[(2R)-2-[(Z)-icos-9-enoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-46(48)54-45(44-53-55(49,50)52-42-40-47(3,4)5)43-51-41-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h24-25,45H,6-23,26-44H2,1-5H3/b25-24-/t45-/m1/s1 |
Clé InChI |
DBNUPYDJSILSJX-VABJTFOOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)




![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzothiazol-3-ium)](/img/structure/B1262588.png)


![1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)




![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)